Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 854700-38-2
VCID: VC11687743
InChI: InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-10(13-14-11)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
SMILES: CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H11N3O4
Molecular Weight: 261.23 g/mol

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

CAS No.: 854700-38-2

Cat. No.: VC11687743

Molecular Formula: C12H11N3O4

Molecular Weight: 261.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate - 854700-38-2

Specification

CAS No. 854700-38-2
Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
IUPAC Name ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate
Standard InChI InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-10(13-14-11)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
Standard InChI Key XRUYCGGHAQQEFP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (C₁₂H₁₁N₃O₄) features a pyrazole core substituted with a 4-nitrophenyl group at position 5 and an ethyl ester at position 3. The 1H designation indicates the tautomeric form where the hydrogen resides on the nitrogen at position 1 of the heterocycle. The nitro group on the phenyl ring introduces strong electron-withdrawing effects, which influence the compound’s reactivity and intermolecular interactions.

Table 1: Structural Comparison with Analogous Pyrazole Derivatives

CompoundSubstituent at Position 1Substituent at Position 5Molecular FormulaMolecular Weight (g/mol)
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylateH4-NitrophenylC₁₂H₁₁N₃O₄279.24
Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate4-NitrophenylChlorineC₁₂H₁₀ClN₃O₄295.68
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate4-NitrophenylFluorineC₁₂H₁₀FN₃O₄279.22

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name for this compound is ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. The numbering of the pyrazole ring begins at the nitrogen atom bearing the hydrogen (position 1), with subsequent positions assigned clockwise. The absence of stereocenters in this molecule simplifies its stereochemical profile, though tautomerism between 1H- and 2H-pyrazole forms could theoretically occur.

Synthesis and Preparation Methods

General Pyrazole Synthesis Strategies

Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-diketones or β-keto esters . For ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, a plausible route involves:

  • Formation of the Pyrazole Core: Reacting 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form a hydrazone intermediate, followed by cyclization.

  • Functionalization: Introducing the 4-nitrophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling, though this step may require optimization due to steric and electronic challenges .

Table 2: Hypothetical Synthesis Pathway

StepReagents/ConditionsIntermediate/ProductYield (%)*
14-Nitrophenylhydrazine, Ethanol, HClHydrazone intermediate80–85
2Cyclization (Δ, H₂SO₄)Pyrazole ring formation70–75
3Nitration (HNO₃/H₂SO₄)4-Nitrophenyl substitution60–65
*Yields estimated based on analogous reactions .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar nitro and ester groups. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies of analogs suggest sensitivity to strong bases, which may hydrolyze the ester moiety.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (ester) and ν(NO₂) at ~1520 cm⁻¹.

  • ¹H NMR: Signals for the ethyl group (δ 1.3–1.5 ppm, triplet; δ 4.3–4.5 ppm, quartet) and aromatic protons (δ 7.5–8.5 ppm).

Activity TypeTarget Organism/EnzymePredicted IC₅₀/MICReference Analogue Data
COX-2 InhibitionHuman~18 µM
AntibacterialE. coli12–20 µg/mL
AntifungalCandida albicans15–25 µg/mL

Comparative Analysis with Structural Analogs

Electronic Effects of Substituents

Replacing the chloro or fluoro group in analogs with a nitro group at position 5 could enhance electron-withdrawing effects, potentially increasing metabolic stability and target affinity.

Bioavailability Considerations

The nitro group’s lipophilicity (LogP ~1.8) may improve blood-brain barrier penetration compared to chloro (LogP ~2.5) or fluoro (LogP ~2.0) analogs.

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